molecular formula C25H24N2O5 B2553033 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide CAS No. 442557-43-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

Cat. No. B2553033
CAS RN: 442557-43-9
M. Wt: 432.476
InChI Key: WKBNNYBQXQGYRD-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide” is a complex organic molecule . Unfortunately, there is not much information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings, ether groups, and an amide group . The exact structure is not provided in the search results.

Scientific Research Applications

Chemical Properties

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide” has a molecular weight of 223.2683 . It is also known as Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]- .

Synthesis

The compound can be synthesized from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen in one step . The newly synthesized bio-functional hybrid compound was fully characterized using 1H, 13C-NMR, UV, and mass spectral data .

Biological Activity

1,2,3,4-Tetrahydroisoquinolines (THIQs), which are part of the structure of the compound, are widely distributed in nature as alkaloids and have diverse broad-spectrum biological activity . They are employed in medicinal chemistry and have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Drug Development

THIQs containing natural and synthetic molecules have been used in the development of drugs for various diseases, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds, and treatments for Parkinson’s disease .

Analgesic, Antipyretic, and Anti-inflammatory Properties

The compound has analgesic, antipyretic, and anti-inflammatory properties and is commonly used to treat rheumatoid arthritis as well as migraines, osteoarthritis, and sore throat discomfort .

Cerebral Blood Flow Rate Determination

The compound has been used in the determination of cerebral blood flow rate .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-31-20-10-9-16(15-21(20)32-2)11-13-26-22(28)12-14-27-24(29)18-7-3-5-17-6-4-8-19(23(17)18)25(27)30/h3-10,15H,11-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBNNYBQXQGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

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